(rac-Enterodiol)-O-glucuronide (Mixture Of Diastereomers)
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Overview
Description
(rac-Enterodiol)-O-glucuronide (Mixture Of Diastereomers) is a lignan derivative found in the seeds of the common garden bean. This compound is known for its anti-inflammatory properties and its ability to inhibit the production of inflammatory mediators such as TNF-α and IL-6 by inhibiting cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac-Enterodiol)-O-glucuronide involves the glucuronidation of rac-Enterodiol. The process typically includes the following steps:
Starting Material: rac-Enterodiol, a lignan found in the seeds of the common garden bean.
Glucuronidation Reaction: The hydroxyl groups of rac-Enterodiol are reacted with glucuronic acid or its derivatives under acidic or enzymatic conditions to form (rac-Enterodiol)-O-glucuronide.
Industrial Production Methods
Industrial production methods for (rac-Enterodiol)-O-glucuronide are not well-documented in the public domain. the process would likely involve large-scale glucuronidation reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(rac-Enterodiol)-O-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent lignan, rac-Enterodiol.
Substitution: The hydroxyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: rac-Enterodiol.
Substitution Products: Various esters and ethers.
Scientific Research Applications
(rac-Enterodiol)-O-glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of lignan derivatives.
Biology: Investigated for its role in inhibiting inflammatory mediators and its potential therapeutic effects in inflammatory diseases.
Medicine: Explored for its anti-inflammatory properties and potential use in treating conditions such as bowel disease.
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents
Mechanism of Action
The mechanism of action of (rac-Enterodiol)-O-glucuronide involves the inhibition of cell signaling pathways that produce inflammatory mediators. The compound targets molecular pathways involving TNF-α and IL-6, thereby reducing inflammation and its associated symptoms .
Comparison with Similar Compounds
Similar Compounds
Enterolactone: Another lignan derivative with similar anti-inflammatory properties.
Secoisolariciresinol diglucoside: A lignan found in flaxseed with antioxidant and anti-inflammatory effects.
Matairesinol: A lignan with potential anticancer and anti-inflammatory properties.
Uniqueness
(rac-Enterodiol)-O-glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, rac-Enterodiol. This modification allows for more effective inhibition of inflammatory mediators and potential therapeutic applications .
Properties
CAS No. |
76543-20-9 |
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Molecular Formula |
C₂₄H₃₀O₁₀ |
Molecular Weight |
478.49 |
Synonyms |
3-[2,3-bis(Hydroxymethyl)-4-(3-hydroxyphenyl)butyl]phenyl-β-D-glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(3-(4-hydroxy-3-(3-hydroxybenzyl)-2-(hydroxymethyl)butyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
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